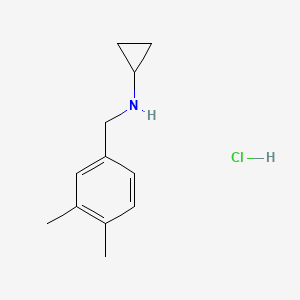N-(3,4-Dimethylbenzyl)cyclopropylamine hydrochloride
CAS No.: 1257535-33-3
Cat. No.: VC4957152
Molecular Formula: C12H18ClN
Molecular Weight: 211.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1257535-33-3 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 |
| IUPAC Name | N-[(3,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H |
| Standard InChI Key | HSEWQKFQJMVCAE-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CNC2CC2)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Formula
The compound’s systematic IUPAC name is N-[(3,4-dimethylphenyl)methyl]cyclopropanamine hydrochloride. Its molecular structure integrates a benzyl group substituted with methyl groups at the 3- and 4-positions, linked to a cyclopropylamine moiety via a methylene bridge. The hydrochloride salt form enhances stability and solubility for practical applications .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 1257535-33-3 |
| Molecular Formula | |
| Molecular Weight | 211.73 g/mol |
| SMILES | Cl.Cc1ccc(CNC2CC2)cc1C |
| InChI Key | HSEWQKFQJMVCAE-UHFFFAOYSA-N |
| PubChem CID | 51341986 |
Spectral and Structural Data
The compound’s structure is confirmed through spectral techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. The InChI string provides a standardized representation of its atomic connectivity and stereochemistry, while the SMILES notation outlines the spatial arrangement of substituents . The cyclopropane ring introduces significant ring strain, influencing reactivity and interaction with biological targets .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-(3,4-dimethylbenzyl)cyclopropylamine hydrochloride typically involves a nucleophilic substitution reaction between 3,4-dimethylbenzyl chloride and cyclopropylamine. A base such as sodium hydroxide facilitates deprotonation, enabling the amine to attack the benzyl chloride’s electrophilic carbon. The reaction proceeds under mild conditions (0–25°C) in solvents like dichloromethane .
Industrial-Scale Manufacturing
Industrial production scales this process using continuous-flow reactors to optimize yield and purity. Apollo Scientific, a primary manufacturer, employs stringent quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to ensure compliance with pharmaceutical-grade standards .
Physicochemical Properties
Physical State and Solubility
The compound is a solid at room temperature, with solubility profiles favoring polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its hydrochloride salt form improves aqueous solubility, facilitating use in biological assays .
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder |
| Melting Point | Not publicly disclosed |
| Solubility | Soluble in DMSO, methanol; partially soluble in water |
Applications in Scientific Research
Role as an Organic Building Block
As an organic building block, this compound serves as a precursor in synthesizing complex molecules, particularly in drug discovery. Its benzyl and cyclopropane groups are versatile handles for further functionalization, enabling the construction of heterocycles, chiral amines, and fluorinated compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume